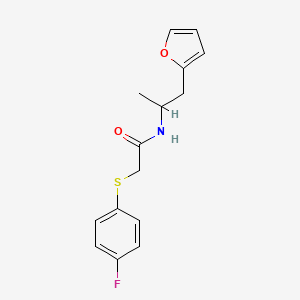
2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a furan ring in its structure suggests it may exhibit unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide typically involves multiple steps:
-
Formation of the Thioether Linkage: : The initial step often involves the reaction of 4-fluorothiophenol with an appropriate halogenated intermediate to form the thioether linkage. This can be achieved using a nucleophilic substitution reaction under basic conditions.
-
Acylation Reaction: : The next step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to introduce the acetamide group. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the generated acid.
-
Introduction of the Furan Ring: : The final step involves the introduction of the furan ring through a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be necessary to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
-
Substitution: : The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the acetamide group.
Substituted Derivatives: From nucleophilic substitution at the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study the interactions of fluorinated aromatic compounds with biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine
The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or anticancer activity. Research into its mechanism of action and biological targets could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism by which 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the furan ring might contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
- 2-((4-bromophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
- 2-((4-methylphenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide
Uniqueness
Compared to its analogs, 2-((4-fluorophenyl)thio)-N-(1-(furan-2-yl)propan-2-yl)acetamide may exhibit distinct properties due to the presence of the fluorine atom. Fluorine can influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity or improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11(9-13-3-2-8-19-13)17-15(18)10-20-14-6-4-12(16)5-7-14/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYTTNBSWSWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2607245.png)
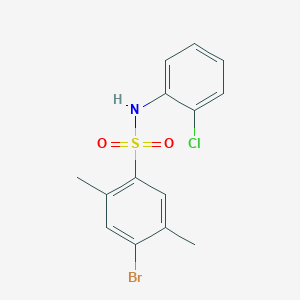
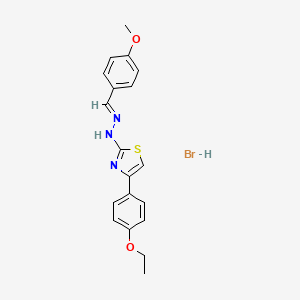
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate](/img/structure/B2607249.png)
![1-Methyl-4-{[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2607250.png)
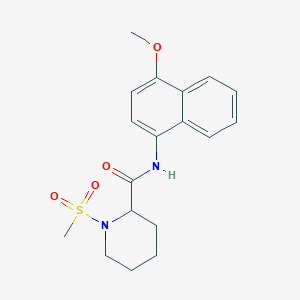
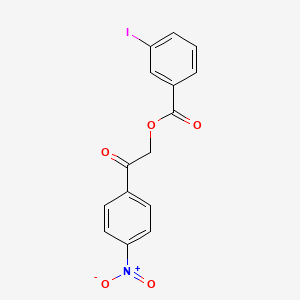
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
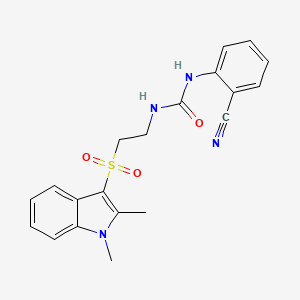
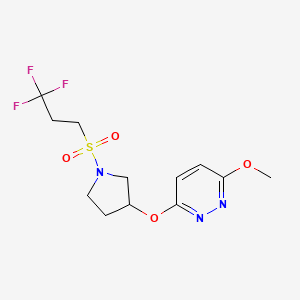
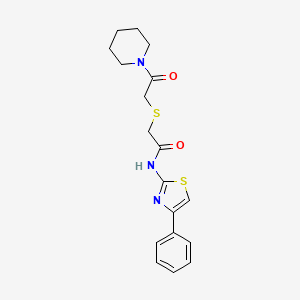
![1-(2-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2607262.png)

![Benzamide, N-[1,4-dihydro-1,4-dioxo-3-(4-phenyl-1-piperazinyl)-2-naphthalenyl]-](/img/structure/B2607267.png)
